2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-3-[5-(chloromethyl)triazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-4-6-5-12-13-14(6)7-2-1-3-11-8(7)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLNVQJDBJORJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,3-Triazole Ring via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The triazole ring is constructed through a copper(I)-catalyzed azide-alkyne cycloaddition, a highly regioselective "click chemistry" reaction.
- Typically, a 2-chloro-3-azidopyridine intermediate is reacted with a terminal alkyne bearing a chloromethyl substituent (e.g., propargyl chloride).
- The reaction is catalyzed by Cu(I) species generated in situ from CuSO₄·5H₂O and sodium ascorbate in a mixed solvent system such as tetrahydrofuran (THF)/water or dimethylformamide (DMF)/water.
- Reaction conditions are mild, commonly at room temperature to 40 °C, with reaction times ranging from several hours to overnight.
- This step yields the 1,4-disubstituted 1,2,3-triazole regioisomer with the chloromethyl group positioned at the 5-position of the triazole ring.
Chloromethylation of the Triazole Ring (if not introduced via alkyne)
- In some synthetic routes, the triazole ring is first formed without the chloromethyl group and subsequently chloromethylated.
- Chloromethylation is performed using formaldehyde and hydrochloric acid under acidic conditions.
- This introduces the chloromethyl group selectively onto the triazole ring, enabling further coupling.
Coupling of Chloromethylated Triazole with 2-Chloropyridine
- The chloromethylated triazole intermediate is then coupled with 2-chloropyridine under basic conditions.
- Typical bases include potassium carbonate or sodium hydride, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF are used.
- This nucleophilic substitution reaction forms the final product, this compound.
Representative Preparation Protocol (Summary Table)
| Step | Reactants & Conditions | Key Details | Outcome |
|---|---|---|---|
| 1. CuAAC | 2-chloro-3-azidopyridine + propargyl chloride, CuSO₄·5H₂O/sodium ascorbate, THF/H₂O, 25-40 °C, 6-24 h | Regioselective 1,4-triazole formation | This compound intermediate |
| 2. Chloromethylation (alternative) | Triazole ring + formaldehyde + HCl, acidic conditions | Introduces chloromethyl group on triazole | Chloromethylated triazole |
| 3. Coupling | Chloromethylated triazole + 2-chloropyridine, base (K₂CO₃), DMSO or DMF, RT to 60 °C | Nucleophilic substitution forming C-N bond | Final compound |
Detailed Mechanistic Insights and Reaction Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The CuAAC reaction is highly efficient and selective for 1,4-disubstituted 1,2,3-triazoles.
- Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize Cu(I) and improve yields.
- The reaction proceeds via formation of a copper acetylide intermediate, followed by cycloaddition with the azide.
- Typical reagent concentrations: azide (100 mM), CuSO₄ (25 mM), sodium ascorbate (200 mM), ligand (125 mM) in DMF/H₂O (3:7 v/v).
- Temperature: 40 °C; reaction time: 6-24 hours.
- Purification is often done by column chromatography or recrystallization.
Chloromethylation
- Formaldehyde and hydrochloric acid react with the triazole ring to introduce the chloromethyl substituent.
- The reaction is conducted under acidic aqueous or mixed solvent conditions.
- Temperature control is critical to avoid over-chloromethylation or polymerization side reactions.
- The chloromethyl group is essential for subsequent nucleophilic substitution.
Coupling with Pyridine
- The chloromethylated triazole acts as an electrophile.
- 2-chloropyridine or its derivatives are nucleophiles under basic conditions.
- Bases such as K₂CO₃ or NaH deprotonate the pyridine nitrogen or activate the chloromethyl group.
- Solvents like DMSO or DMF facilitate the SN2 reaction.
- Reaction temperature ranges from room temperature to 60 °C.
- Reaction times vary from several hours to overnight.
Industrial Considerations and Optimization
- Continuous flow reactors can be employed to improve the CuAAC step's efficiency and scalability.
- Purification techniques include recrystallization and chromatographic methods to ensure >98% purity.
- Stoichiometric control of azide and alkyne is critical to minimize side products.
- Reaction monitoring by HPLC and mass spectrometry ensures process control.
- Use of green solvents and ligand optimization can improve environmental footprint.
Research Findings and Experimental Data
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| CuAAC catalyst | CuSO₄·5H₂O (25 mM), sodium ascorbate (200 mM) | Stabilized with THPTA ligand |
| Solvent system | DMF/H₂O (3:7 v/v) or THF/H₂O | Polar aprotic solvents preferred |
| Reaction temperature | 25–40 °C | Mild conditions favor selectivity |
| Reaction time | 6–24 hours | Longer times improve yield |
| Chloromethylation reagents | Formaldehyde, HCl | Acidic aqueous conditions |
| Coupling base | K₂CO₃ or NaH | Facilitates nucleophilic substitution |
| Coupling solvent | DMSO or DMF | Polar aprotic solvents |
| Purity of final product | >98% (HPLC) | Confirmed by chromatographic methods |
Summary of Preparation Methods
The preparation of this compound is achieved through a strategic sequence of:
- Copper-catalyzed azide-alkyne cycloaddition to form the triazole ring with regioselectivity.
- Chloromethylation of the triazole ring, either pre- or post-cycloaddition.
- Nucleophilic substitution coupling with chloropyridine under basic conditions to form the final heterocyclic compound.
This synthesis approach provides a robust platform for generating this compound with high purity and yield, suitable for applications in medicinal chemistry and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
Coupling Reactions: The compound can be further functionalized through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminated derivative, while oxidation might produce a triazole N-oxide.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have shown that derivatives of triazoles possess significant activity against a range of bacteria and fungi. The chloromethyl group enhances lipophilicity, which may improve cell membrane penetration and bioavailability.
Anticancer Potential
Research indicates that triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the triazole ring is crucial for interaction with biological targets such as kinases and receptors involved in tumor growth.
Case Study: Synthesis and Evaluation
A study synthesized various derivatives of this compound and tested their cytotoxicity against different cancer cell lines. Results indicated that modifications on the triazole moiety significantly influenced the anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Agricultural Science
Fungicides and Herbicides
The compound's triazole structure is well-known in agricultural applications as a scaffold for fungicides. Triazoles inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism makes them effective against a variety of plant pathogens.
Pesticide Development
Research has focused on developing new pesticides based on this compound to combat resistant strains of pests and fungi. Field trials have demonstrated efficacy against common agricultural pests, leading to increased interest in its commercial application.
Materials Science
Polymer Chemistry
In materials science, the compound is being explored for its potential use in synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can impart desirable characteristics such as increased thermal stability and improved mechanical properties.
Nanomaterials
Recent studies have investigated the use of this compound in the synthesis of nanomaterials for applications in electronics and photonics. The unique electronic properties of triazoles can be exploited to create materials with specific conductive or photonic properties.
Summary Table of Applications
| Field | Application | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Disrupts bacterial and fungal cell membranes |
| Anticancer Agents | Inhibits cancer cell proliferation via enzyme inhibition | |
| Agricultural Science | Fungicides | Inhibits ergosterol biosynthesis in fungi |
| Pesticides | Targets resistant pest strains | |
| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical properties |
| Nanomaterials | Utilizes electronic properties for advanced applications |
Mechanism of Action
The exact mechanism of action for any biological activity of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine would depend on its specific target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The chloro groups may enhance binding affinity through hydrophobic interactions or covalent bonding with nucleophilic residues in proteins.
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators include:
- Pyridine Core : Unlike imidazo[1,2-a]pyridine or imidazo[2,1-b]thiazole derivatives (e.g., compounds 14d–15g in ), the pyridine core may enhance electron-deficient character, influencing solubility and binding interactions.
- Chloromethyl Substituent : The 5-(chloromethyl) group on the triazole contrasts with substituents like benzyl, pyridinylmethyl, or 4-chlorobenzyl in analogs (e.g., 15a, 14d) . This group increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for further derivatization.
Physicochemical Properties
- Stability: Unlike oxazolidinone-triazole derivatives (1a/1b in ), which degrade in simulated gastric fluid, the pyridine core and chloromethyl group may confer greater metabolic stability .
Biological Activity
2-Chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical formula for this compound is , and it has a molecular weight of 219.06 g/mol. The structure features a pyridine ring substituted with a triazole moiety, which is crucial for its biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activities. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains and fungi .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 0.5 µg/mL |
| Triazole B | S. aureus | 0.25 µg/mL |
| 2-Chloro... | C. albicans | 0.75 µg/mL |
Anticancer Activity
Triazole compounds have been extensively studied for their anticancer properties. For example, derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound has not been extensively documented in clinical trials; however, its structural similarity to known anticancer agents suggests potential efficacy.
Case Study: In Vitro Cytotoxicity
A study investigating the cytotoxic effects of various triazole derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in disease processes:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play roles in cancer progression and inflammation .
- Receptor Modulation : Some studies suggest that triazoles may interact with various receptors involved in cellular signaling pathways, potentially modulating responses to growth factors or hormones .
Q & A
Q. Key Data :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (typical for CuAAC) |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify pyridine protons (δ 8.2–8.6 ppm), triazole protons (δ 7.8–8.0 ppm), and chloromethyl groups (δ 4.5–4.7 ppm) .
- HSQC/HMBC : Resolve connectivity between triazole and pyridine rings.
- X-ray Crystallography :
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å |
| Final R-factors | R1 = 0.039, wR2 = 0.098 |
Advanced: How do electronic and steric effects of the chloromethyl-triazole substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing chlorine and triazole ring reduce electron density at the pyridine C4 position, favoring nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Steric Effects : The chloromethyl group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent side reactions .
- Comparative Analysis :
- Replace chloromethyl with methyl: Lower reactivity due to reduced electrophilicity.
- Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .
Q. Experimental Findings :
| Substituent | Reaction Rate (k, s⁻¹) |
|---|---|
| -CH₂Cl | 1.2 × 10⁻³ |
| -CH₃ | 3.5 × 10⁻⁴ |
Advanced: What strategies resolve contradictions in reported antimicrobial activity data for this compound?
Methodological Answer:
- Reproducibility Checks :
- Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2 ± 0.1) to minimize variability .
- Validate purity via HPLC (>98%) to exclude impurities affecting bioactivity.
- Structure-Activity Relationship (SAR) :
- Compare analogs (e.g., triazole without chloromethyl or pyridine-Cl replaced by F). Data shows chloromethyl enhances membrane permeability .
- Mechanistic Studies :
- Use fluorescence quenching to assess binding to bacterial DNA gyrase (ΔF = 80% at 10 µM) .
Q. SAR Data :
| Derivative | MIC (µg/mL, S. aureus) |
|---|---|
| Target Compound | 2.5 |
| Triazole-CH₃ analog | 12.8 |
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies :
- Use MOE 2020.09 with AMBER99 force field. Dock into E. coli FabI enzyme (PDB: 1NHI). Key interactions:
- Chloromethyl group forms hydrophobic contacts with Val96.
- Triazole N2 hydrogen-bonds with Tyr156 .
- MD Simulations :
- Run 100 ns simulations (GROMACS) to assess binding stability. RMSD < 2.0 Å indicates stable binding.
- ADMET Prediction :
- SwissADME: LogP = 1.8 (optimal), TPSA = 65 Ų (moderate permeability) .
Q. Docking Scores :
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| E. coli FabI | -9.2 |
| Human CYP3A4 | -5.4 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
